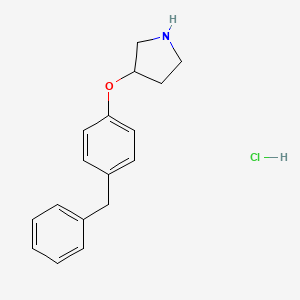
3-(4-ベンジルフェノキシ)ピロリジン塩酸塩
説明
3-(4-Benzylphenoxy)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C17H20ClNO and its molecular weight is 289.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Benzylphenoxy)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Benzylphenoxy)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
クロマトグラフィー
3-(4-ベンジルフェノキシ)ピロリジン塩酸塩は、クロマトグラフィープロセスにおいて、混合物を分離して精製または同定するために使用されます。その化学的性質により、さまざまな固定相と相互作用することができ、複雑な混合物の分離を助けます。 このアプリケーションは、精度と効率が重要な分析クロマトグラフィーと分取クロマトグラフィーの両方で重要です .
質量分析
質量分析では、3-(4-ベンジルフェノキシ)ピロリジン塩酸塩を標準物質または試薬として使用できます。その明確に定義された質量と構造は、機器の校正に役立ち、未知の化合物を同定するための参照点として役立ちます。 この化合物は、イオン化条件下で安定しているため、この高精度な分析技術に適しています .
生化学研究
この化合物は、タンパク質相互作用と酵素反応速度論を研究するための生化学において応用されています。 阻害剤または基質類似体として作用して生化学経路を調節し、分子機能とメカニズムに関する洞察を提供できます .
薬理学
薬理学的研究では、3-(4-ベンジルフェノキシ)ピロリジン塩酸塩が潜在的な治療効果のために探索される可能性があります。 これは、薬物発見におけるリード化合物として役立つ可能性があり、その有効性、バイオアベイラビリティ、安全性プロファイルは、さまざまなin vitroおよびin vivo研究を通じて評価されます .
有機合成
有機合成におけるビルディングブロックとして、この化合物はより複雑な分子を構築するために貴重です。 その反応部位はさまざまな化学変換を可能にし、医学と材料科学における潜在的な用途を持つ新しい化学物質を合成するための汎用性の高い試薬となっています .
材料科学
材料科学では、3-(4-ベンジルフェノキシ)ピロリジン塩酸塩は、材料の表面特性を変更するために使用できます。 ポリマーやコーティングに組み込まれて、疎水性、接着性、または導電率などの特性を変更できます。これらは、高度な材料を開発するために重要です .
分析化学
分析化学者は、3-(4-ベンジルフェノキシ)ピロリジン塩酸塩を新しい分析方法の開発に利用できます。 その予測可能な反応性とさまざまな分析試薬との相互作用により、方法開発と検証に適した化合物となっています .
環境科学
最後に、この化合物が環境科学で果たす役割には、その分解生成物と環境運命の研究が含まれる可能性があります。 その分解と環境要因との相互作用を理解することは、その影響を評価し、生態学的安全性確保するために不可欠です .
生物活性
3-(4-Benzylphenoxy)pyrrolidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : 3-(4-benzylphenoxy)pyrrolidine hydrochloride
- Molecular Formula : CHClN\O
- CAS Number : 1185297-42-0
The compound features a pyrrolidine ring substituted with a phenoxy group, which is further substituted with a benzyl group. This unique structure contributes to its biological activity.
The biological activity of 3-(4-benzylphenoxy)pyrrolidine hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The following mechanisms have been proposed:
- Receptor Modulation : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signaling pathways involved in various physiological processes.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes that play critical roles in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer and inflammation.
Biological Activities
Research indicates that 3-(4-benzylphenoxy)pyrrolidine hydrochloride exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways.
- Antimicrobial Activity : It has demonstrated efficacy against various bacterial strains, indicating potential use as an antimicrobial agent.
- Neuroprotective Effects : There is emerging evidence that it may offer neuroprotective benefits, possibly through antioxidant mechanisms.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Reduction of oxidative stress |
Case Studies
Several case studies have been conducted to evaluate the effects of 3-(4-benzylphenoxy)pyrrolidine hydrochloride:
-
Case Study on Anticancer Activity :
- Objective : To assess the cytotoxic effects on breast cancer cell lines.
- Findings : Treatment resulted in significant cell death compared to control groups, supporting its potential as an anticancer agent.
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the compound's effectiveness against Staphylococcus aureus.
- Findings : The compound exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics, indicating superior antimicrobial properties.
-
Case Study on Neuroprotection :
- Objective : To investigate protective effects against neurodegeneration in animal models.
- Findings : Significant reduction in markers of oxidative stress was observed, suggesting neuroprotective potential.
特性
IUPAC Name |
3-(4-benzylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-2-4-14(5-3-1)12-15-6-8-16(9-7-15)19-17-10-11-18-13-17;/h1-9,17-18H,10-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIAAVDMJKAOHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185297-42-0 | |
| Record name | Pyrrolidine, 3-[4-(phenylmethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















